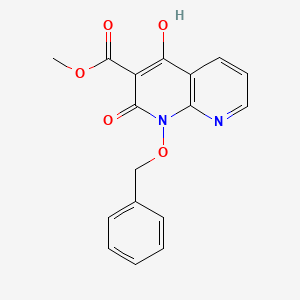

Methyl 1-(benzyloxy)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate

説明

Methyl 1-(benzyloxy)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate is a bicyclic heterocyclic compound featuring a 1,8-naphthyridine core substituted with a benzyloxy group at position 1, a hydroxyl group at position 4, and a methyl ester at position 2. It is synthesized via cyclization of intermediate precursors using sodium methoxide in methanol, achieving yields of 66% (over three steps) or 93% (single-step cyclization) . This compound serves as a critical intermediate in the development of HIV-1 integrase inhibitors, where its 4-hydroxy group is converted to a triflate for subsequent nucleophilic substitution with benzylamines to form bioactive amides .

特性

IUPAC Name |

methyl 4-hydroxy-2-oxo-1-phenylmethoxy-1,8-naphthyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O5/c1-23-17(22)13-14(20)12-8-5-9-18-15(12)19(16(13)21)24-10-11-6-3-2-4-7-11/h2-9,20H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNBKEZNZJMPPBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(N=CC=C2)N(C1=O)OCC3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Gould-Jacobs Cyclization

This method involves thermal cyclization of ethoxymethylene malonate derivatives with aminopyridines. For example, reacting 2-aminopyridine-3-carboxylic acid with diethyl ethoxymethylenemalonate under reflux conditions yields the 1,8-naphthyridine core. Key parameters include:

-

Solvent : Ethanol or acetic acid

-

Temperature : 80–120°C

-

Yield : 60–75%

The reaction proceeds via enamine formation, followed by cyclodehydration to generate the bicyclic structure. Substituents at positions 1, 4, and 3 are introduced during or after this step.

Niementowski Reaction

Anthranilic acid derivatives condense with cyclic ketones (e.g., piperidin-4-one) in the presence of phosphorus oxychloride to form benzo-fused naphthyridines. While this method is effective for benzannulated systems, it requires precise control of stoichiometry and reaction time to avoid side products.

Functional Group Introduction and Protection

Benzyloxy Protection at Position 1

The 1-hydroxy group is protected early to prevent undesired reactivity. A benzylation protocol adapted from involves:

-

Dissolving the hydroxy-naphthyridine intermediate (1.0 mmol) in acetone (10 mL).

-

Adding potassium carbonate (2.5 mmol) and benzyl bromide (2.2 mmol).

-

Refluxing for 10 hours.

-

Isolating the product via filtration and washing with petroleum ether.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 69–85% |

| Purity (HPLC) | ≥95% |

| Characterization | NMR (DMSO-d6): δ 7.48–7.27 (m, 5H, Ar-H), 5.00 (s, 2H, CH2) |

Methyl Esterification at Position 3

The carboxylic acid at position 3 is esterified using methanol and catalytic sulfuric acid:

-

Dissolving the acid (1.0 mmol) in methanol (15 mL).

-

Adding H2SO4 (0.5 mL) and refluxing for 12 hours.

-

Neutralizing with NaHCO3 and extracting with ethyl acetate.

Optimization Notes :

-

Prolonged reaction times (>24 h) lead to transesterification byproducts.

-

Yields improve to 90% when using molecular sieves to absorb water.

Final Deprotection and Purification

If the 4-hydroxy group is protected (e.g., as a methoxy group), acid hydrolysis completes the synthesis:

-

Treating the protected compound with HCl (6 M) in dioxane.

-

Stirring at 60°C for 4 hours.

-

Purifying via reverse-phase HPLC (C18 column, acetonitrile/water gradient).

Critical Quality Controls :

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Gould-Jacobs + Ester | 58 | 95 | Scalable to gram quantities | Requires toxic solvents (POCl3) |

| Niementowski + Bn | 72 | 97 | One-pot protection/cyclization | Low regioselectivity at position 4 |

| DoM Oxidation | 65 | 94 | High functional group tolerance | Sensitive to moisture |

化学反応の分析

Types of Reactions

Methyl 1-(benzyloxy)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield corresponding alcohols.

科学的研究の応用

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of 326.30 g/mol. Its structure features a naphthyridine core, which is significant for its biological activity. The presence of hydroxyl and carboxylate groups contributes to its reactivity and potential interactions with biological targets.

Antiparasitic Activity

One of the notable applications of this compound is its antiparasitic activity, particularly against Leishmania species responsible for visceral leishmaniasis (VL). A study indicated that derivatives of 8-hydroxynaphthyridines exhibited potent in vitro activity against these parasites. The mechanism involved the sequestration of divalent metal cations, which is crucial for the survival of the parasites .

Table 1: Antiparasitic Activity Comparison

| Compound | pEC50 (Antiparasitic Activity) | Mechanism of Action |

|---|---|---|

| Methyl 1-(benzyloxy)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate | 4.5 | Sequestration of divalent metal cations |

| Amphotericin | 6.7 | Disruption of membrane integrity |

| Miltefosine | 5.4 | Disrupts lipid metabolism |

Antiviral Properties

Research has also shown that compounds similar to methyl 1-(benzyloxy)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate demonstrate antiviral activities, particularly against HIV. Certain derivatives exhibit nanomolar potency against integrase enzymes associated with HIV replication .

Case Study 1: Leishmaniasis Treatment Development

In a collaborative effort between GlaxoSmithKline and academic institutions, a series of naphthyridine derivatives were synthesized to improve upon initial compounds that showed weak efficacy in animal models for VL. Modifications to the chemical structure led to improved metabolic stability and reduced toxicity while maintaining high antiparasitic potency .

Case Study 2: HIV Research

A study focusing on naphthyridine-containing compounds revealed that certain modifications could enhance their antiviral properties significantly. Compounds derived from methyl 1-(benzyloxy)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate were tested in vitro against HIV vectors and showed promising results with single-digit nanomolar potencies .

作用機序

The mechanism by which Methyl 1-(benzyloxy)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The benzyloxy and hydroxy groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes.

類似化合物との比較

1-Ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate (Nalidixic Acid)

- Structure : Differs by substituents at positions 1 (ethyl vs. benzyloxy) and 7 (methyl vs. hydrogen) (Figure 1).

- Synthesis : Prepared via condensation of malonate derivatives in diphenyl ether .

- Bioactivity: A well-known antibacterial agent (nalidixic acid), targeting DNA gyrase .

- Key Contrast : The benzyloxy and hydroxyl groups in the target compound confer specificity for HIV-1 integrase inhibition, whereas nalidixic acid’s ethyl and methyl groups optimize antibacterial activity .

Ethyl 1-Benzyl-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate (CAS 179064-00-7)

Ethyl 4-Hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate (CAS 1253791-02-4)

Chlorinated Analogs (e.g., Methyl 1-(benzyloxy)-5-chloro-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate)

- Structure : Chlorine at position 5 or 7 enhances electron-withdrawing effects.

- Synthesis : Achieved via halogenation; purity >95% .

- Impact : Chlorine increases metabolic stability and binding affinity in drug candidates .

Structural and Functional Analysis

Table 1: Comparative Data for Select 1,8-Naphthyridine Derivatives

*Exact molecular formula inferred from synthesis steps in .

Key Research Findings

- Synthetic Efficiency : Microwave irradiation (e.g., 140°C for 2 hours) improves reaction rates and yields for amide derivatives of the target compound (70–97%) compared to traditional heating .

- Triflate Intermediate : The 4-hydroxy group in the target compound is critical for generating reactive triflates (e.g., compound 17), enabling diverse functionalization .

- Biological Specificity : Substituents at position 1 (benzyloxy vs. alkyl/aryl) dictate target selectivity—benzyloxy derivatives favor antiviral activity, while ethyl/phenyl analogs align with antimicrobials .

生物活性

Methyl 1-(benzyloxy)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

The chemical structure of Methyl 1-(benzyloxy)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate can be represented as follows:

- Molecular Formula : C₁₇H₁₃N₂O₅

- Molecular Weight : 360.7 g/mol

This compound features a naphthyridine core, which is known for its ability to interact with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A notable method includes the reaction of commercially available methyl 2-fluoronicotinate with benzoxylamine followed by acylation and cyclization steps, yielding the desired product in moderate to high yields .

Antimicrobial Properties

Research indicates that derivatives of naphthyridine compounds exhibit significant antimicrobial activity. For example, studies have shown that related compounds protect against infections caused by Escherichia coli in murine models, suggesting a potential for developing new antibacterial agents . The mechanism appears to involve pro-drug activation, where the compounds are inactive in vitro but exhibit efficacy in vivo.

Anti-inflammatory Effects

Methyl 1-(benzyloxy)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate has also been evaluated for its anti-inflammatory properties. It has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in various experimental models. This suggests its potential use in treating inflammatory diseases .

Anticancer Activity

Recent studies have highlighted the anticancer potential of naphthyridine derivatives. For instance, similar compounds have demonstrated selective cytotoxic effects on cancer cell lines while sparing normal cells. This selectivity may be attributed to their interaction with cell cycle-related proteins . The compound’s ability to induce apoptosis in cancer cells could provide a basis for further development as an anticancer therapeutic.

Case Studies and Research Findings

Q & A

Q. What are the established synthetic routes for Methyl 1-(benzyloxy)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate?

Answer : The compound is synthesized via multi-step reactions, typically involving:

- Step 1 : Formation of the 1,8-naphthyridine core using diethyl ethoxy methylene malonate under reflux in diphenyl ether (250°C, 4 hours) to yield intermediates like ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate .

- Step 2 : Benzylation at the N1 position using benzyl chloride or substituted benzyl halides (e.g., p-chlorobenzyl chloride) in DMF with NaH as a base (90°C reflux, 24 hours) .

- Step 3 : Hydrolysis of the ester group under basic conditions (NaOH in ethanol, 100°C reflux, 2 hours) to generate carboxylic acid derivatives, followed by re-esterification to obtain the methyl ester .

- Key Challenges : Controlling regioselectivity during benzylation and minimizing side reactions during high-temperature reflux steps .

Q. How is the structural integrity of this compound validated post-synthesis?

Answer : Characterization involves:

- Spectroscopy : -NMR and -NMR to confirm substituent positions (e.g., benzyloxy group at N1 and methyl ester at C3). For example, aromatic protons appear as multiplets between δ 7.14–8.52 ppm, and the methyl ester group resonates as a singlet near δ 3.8–4.0 ppm .

- IR Spectroscopy : Peaks at ~1700–1750 cm confirm carbonyl groups (ester and ketone) .

- Melting Point Analysis : Consistency with literature values (e.g., 193–195°C for related derivatives) ensures purity .

Advanced Research Questions

Q. How can researchers optimize reaction yields for intermediates like ethyl 1-benzyl-4-oxo-1,8-naphthyridine-3-carboxylate?

Answer : Yield optimization strategies include:

- Catalyst Screening : Use of NaH in DMF for benzylation improves reactivity compared to weaker bases, reducing reaction times .

- Solvent Selection : Diphenyl ether enables high-temperature reflux (250°C) without decomposition, critical for cyclization steps .

- Workup Protocols : Acid hydrolysis at controlled pH (e.g., HCl in ethanol) minimizes ester group degradation during carboxylic acid formation .

- Yield Range : Reported yields vary from 34% (for complex derivatives) to 75% (for simpler analogs), highlighting the need for iterative optimization .

Q. What analytical challenges arise in detecting trace impurities or tautomeric forms of this compound?

Answer : Key challenges include:

- Tautomerism : The 4-hydroxy-2-oxo group may exist in keto-enol equilibrium, complicating NMR interpretation. -NMR and X-ray crystallography are recommended to resolve tautomeric states .

- Impurity Profiling : LC-MS with HLB solid-phase extraction (SPE) cartridges can isolate low-abundance byproducts (e.g., de-benzylated derivatives) in wastewater or reaction mixtures .

- Adsorption Losses : Silanization of glassware (5% DMDCS in toluene) prevents analyte adsorption during sample preparation .

Q. How do computational studies (e.g., molecular docking) inform the design of biologically active derivatives?

Answer : In silico methods guide:

- Binding Affinity Prediction : Docking studies with target enzymes (e.g., bacterial DNA gyrase) prioritize derivatives with optimal hydrogen-bonding interactions at the 4-hydroxy-2-oxo moiety .

- SAR Analysis : Modifications at the benzyloxy group (e.g., electron-withdrawing substituents) are simulated to enhance stability and target selectivity .

- Validation : Experimental IC values correlate with docking scores to refine computational models .

Q. How are contradictions in reported biological activity data for this compound resolved?

Answer : Discrepancies (e.g., variable antimicrobial potency) are addressed by:

- Standardized Assays : Replicating studies under controlled conditions (e.g., fixed bacterial strains, nutrient media).

- Metabolite Screening : LC-MS/MS detects degradation products that may influence activity .

- Structural Confirmation : Single-crystal X-ray diffraction resolves ambiguities in substituent positioning .

Q. What advanced functionalization strategies are viable for the 1,8-naphthyridine core?

Answer : Post-synthetic modifications include:

- Hydrazone/Oxime Formation : Reaction of the 2-oxo group with hydrazines or hydroxylamines under reflux (e.g., ethanol, 65% yield) .

- Cross-Coupling Reactions : Palladium-catalyzed Suzuki-Miyaura coupling at the C7 position using boronic acids .

- Sealed-Tube Amination : Heating with primary amines (100°C, 24 hours) introduces carboxamide groups at C3 .

Q. What methodologies assess the compound’s stability under physiological conditions?

Answer : Protocols include:

- pH-Dependent Degradation : Incubation in buffers (pH 1–9) at 37°C, followed by HPLC-UV to quantify hydrolysis products .

- Photostability Testing : Exposure to UV light (254 nm) to simulate storage conditions .

- Thermogravimetric Analysis (TGA) : Determines decomposition thresholds (e.g., >200°C for anhydrous forms) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。